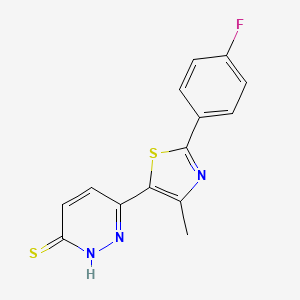
6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives is a topic of interest due to their potential applications in medicinal chemistry and agriculture. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives involved a five-step process starting from ethyl 2-(3-trifluoromethylphenyl)acetate, leading to a moderate yield of 51.5% . Similarly, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by a reaction sequence starting with 2-(4-chloro-3-methylphenoxy)acetic acid, followed by several steps including the use of TBTU and chloroamine T . These methods demonstrate the complexity and multi-step nature of synthesizing pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD . Density functional theory (DFT) calculations have been employed to confirm the harmony between theoretical and experimental values, with particular attention to the HOMO-LUMO energy gap and global reactivity descriptors . The presence of intermolecular hydrogen bonds and other interactions such as C-Cl...cg has been observed, which are further analyzed using Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactivity of pyridazine derivatives is highlighted by their ability to undergo further chemical transformations. For example, 1-(6-fluorobenzothiazol-2-yl)-3-(4-fluorophenyl)-5-arylpyrazolines were synthesized and then oxidized to the corresponding pyrazoles using iodobenzene diacetate . This indicates the potential for pyridazine derivatives to participate in various chemical reactions, leading to a diverse range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as fluorine and chlorine atoms can significantly affect their herbicidal, antitubercular, and central nervous system activities . The compounds' ability to form intermolecular hydrogen bonds and other non-covalent interactions contributes to their stability and potential biological activity . The antitubercular activity of certain derivatives was found to be enhanced by specific substituents on the thiazole nucleus and imidazo[1,2-a]pyridine ring .
Case Studies
Several case studies demonstrate the practical applications of pyridazine derivatives. For instance, some derivatives exhibited potent herbicidal activities, comparable to commercial herbicides, against dicotyledonous plants . In the realm of medicinal chemistry, certain imidazo[1,2-b]pyridazine derivatives showed significant anxiolytic activity in behavioral tests on rats . Additionally, molecular docking studies of a novel pyridazine derivative against the fungus Fusarium oxysporum suggest potential agrochemical uses .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Compounds related to 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol have been synthesized and structurally characterized, highlighting the potential of pyridazine derivatives in medicinal chemistry. For instance, studies have demonstrated the synthesis of novel pyridazine derivatives, emphasizing their structural elucidation through techniques such as NMR, IR, mass spectral studies, and X-ray diffraction (Sallam et al., 2021; Sallam et al., 2021) (Sallam et al., 2021) (Sallam et al., 2021).
Biological Activities
- Research has explored the antimicrobial and antitumor activities of these compounds, with some showing promising results against a variety of bacterial strains and cancer cell lines. Notably, novel fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have exhibited moderate to excellent antitumor activity against multiple cancer cell lines (Bhat et al., 2009) (Bhat et al., 2009).
Agrochemical Applications
- Some derivatives have been evaluated for their herbicidal activities, showcasing the versatility of the pyridazine scaffold in the development of agrochemicals. For instance, novel pyridazine derivatives with substituted benzyloxy or phenoxy groups have demonstrated significant herbicidal effectiveness at low application rates (Xu et al., 2012) (Xu et al., 2012).
Theoretical Studies and Chemical Analysis
- Computational studies, including density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks, have been conducted to understand the electronic structure, intermolecular interactions, and stability of these compounds. Such studies provide insights into the molecular properties that contribute to their biological and chemical activities (Sallam et al., 2021) (Sallam et al., 2021).
Antimicrobial and Antifungal Activities
- The exploration of antimicrobial and antifungal activities of pyridazine and triazole derivatives underscores their potential in addressing various microbial infections. Microwave-assisted synthesis techniques have been applied to develop compounds with enhanced antimicrobial properties, highlighting the role of synthetic methodologies in optimizing biological activity (Dengale et al., 2019) (Dengale et al., 2019).
Propriétés
IUPAC Name |
3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S2/c1-8-13(11-6-7-12(19)18-17-11)20-14(16-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWOBYDBFJSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

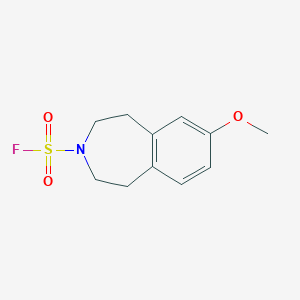
![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)
![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)
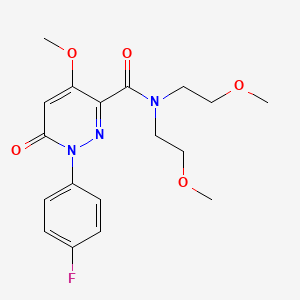
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
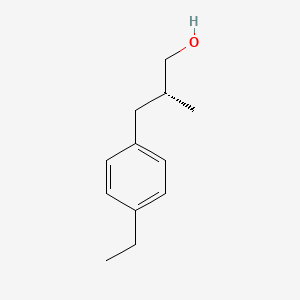
![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)
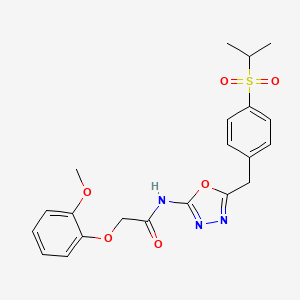
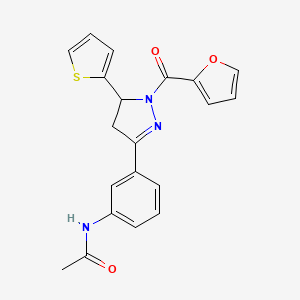
![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)